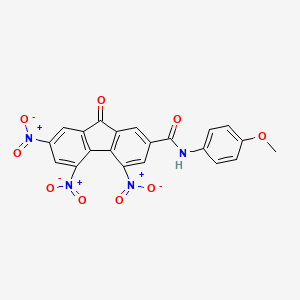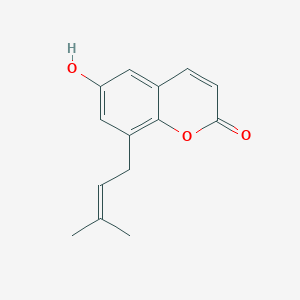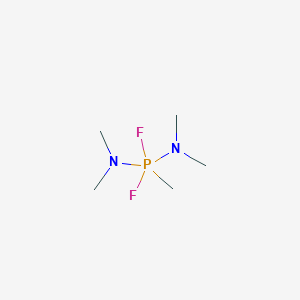
1,1-Difluoro-N,N,N',N',1-pentamethyl-lambda~5~-phosphanediamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Difluoro-N,N,N’,N’,1-pentamethyl-lambda~5~-phosphanediamine is a chemical compound with a unique structure that includes both fluorine and phosphorus atoms
Preparation Methods
The synthesis of 1,1-Difluoro-N,N,N’,N’,1-pentamethyl-lambda~5~-phosphanediamine typically involves the reaction of phosphorus compounds with fluorinating agents. One common method includes the use of difluoromethylphosphine as a starting material, which is then reacted with N,N-dimethylamine under controlled conditions to yield the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1,1-Difluoro-N,N,N’,N’,1-pentamethyl-lambda~5~-phosphanediamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized phosphorus species.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced phosphorus compounds.
Substitution: The compound can undergo substitution reactions where the fluorine atoms are replaced by other substituents, using reagents such as halogens or organometallic compounds.
Scientific Research Applications
1,1-Difluoro-N,N,N’,N’,1-pentamethyl-lambda~5~-phosphanediamine has several scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions, particularly in the formation of phosphorus-containing compounds.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a diagnostic tool.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1,1-Difluoro-N,N,N’,N’,1-pentamethyl-lambda~5~-phosphanediamine involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms in the compound can form strong bonds with these targets, leading to changes in their activity or function. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
1,1-Difluoro-N,N,N’,N’,1-pentamethyl-lambda~5~-phosphanediamine can be compared with other similar compounds such as:
1,1-Difluoroethane: Used as a refrigerant and propellant, it has a simpler structure with only two carbon atoms.
1,3-Difluoro-2-propanol: A metabolic poison used as a rodenticide, it has a different functional group and biological activity.
Difluoro 2-1-(3,5-dimethyl-2H-pyrrol-2-ylidene-N)ethyl-3,5-dimethyl: A fluorescent dye used in various applications, it has a different structure and properties.
The uniqueness of 1,1-Difluoro-N,N,N’,N’,1-pentamethyl-lambda~5~-phosphanediamine lies in its combination of fluorine and phosphorus atoms, which imparts distinct chemical and physical properties that are valuable in various research and industrial applications.
Properties
CAS No. |
93633-39-7 |
|---|---|
Molecular Formula |
C5H15F2N2P |
Molecular Weight |
172.16 g/mol |
IUPAC Name |
N-(dimethylamino-difluoro-methyl-λ5-phosphanyl)-N-methylmethanamine |
InChI |
InChI=1S/C5H15F2N2P/c1-8(2)10(5,6,7)9(3)4/h1-5H3 |
InChI Key |
HSDIVLHOUJQFIP-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)P(C)(N(C)C)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


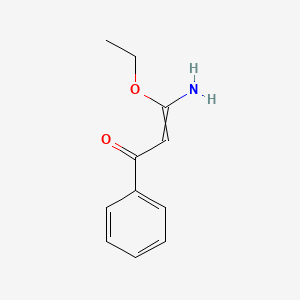
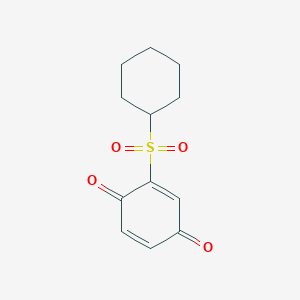
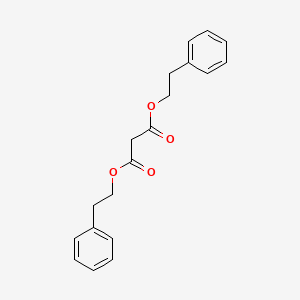
![N-Methyl-2-[(E)-phenyldiazenyl]-2-(2-phenylhydrazinylidene)acetamide](/img/structure/B14355696.png)
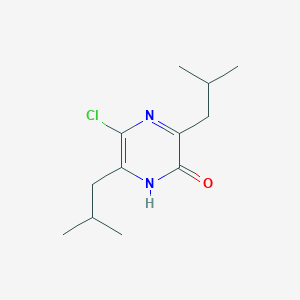

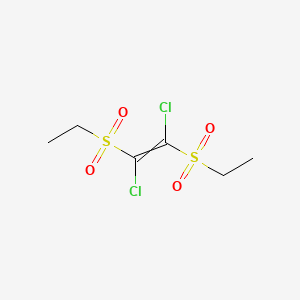
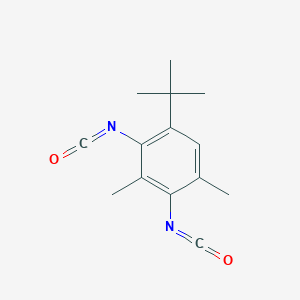
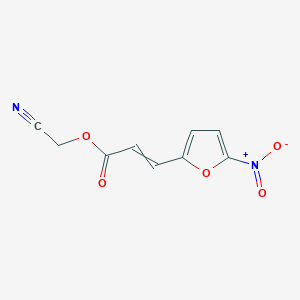
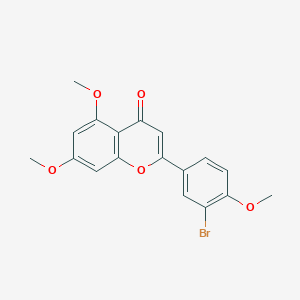
![4-Chloro-6-ethoxy-N-[1-(naphthalen-1-yl)ethyl]-1,3,5-triazin-2-amine](/img/structure/B14355744.png)
